高铼酸钠

描述

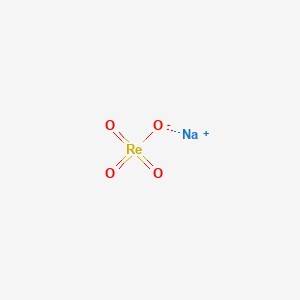

Sodium perrhenate, also known as sodium rhenate (VII), is an inorganic compound with the chemical formula NaReO₄. It is a white, water-soluble salt that serves as a common precursor to various rhenium compounds. Its structure is similar to that of sodium perchlorate and sodium permanganate .

Synthetic Routes and Reaction Conditions:

From Rhenium Heptoxide: Sodium perrhenate can be synthesized by treating rhenium heptoxide (Re₂O₇) with a base.

Ion Exchange from Potassium Salt: Another method involves ion exchange from potassium perrhenate (KReO₄).

From Rhenium Metal: Sodium perrhenate can also be prepared by reacting rhenium metal with hydrogen peroxide (H₂O₂) in the presence of a base.

Industrial Production Methods:

Ion Exchange Method: This method emphasizes the purity and simplicity of the process, using readily available waste materials and renewable ion-exchange resin.

Types of Reactions:

Reduction: Sodium perrhenate can undergo reduction reactions.

Formation of Rhenium Nitrides: Sodium perrhenate is used as a precursor to synthesize various rhenium nitrides, such as Re₃N, Re₂N, Re₃N₂, ReN₂, ReN₃, and ReN₄.

Reaction with Polysulfide Solutions: It reacts with polysulfide solutions to form tetrathiorhenate.

Common Reagents and Conditions:

Ethanol: Used in the reduction reaction to form nonahydridorhenate.

Polysulfide Solutions: Used to form tetrathiorhenate.

Major Products:

Nonahydridorhenate: Formed from the reduction of sodium perrhenate with sodium in ethanol.

Rhenium Nitrides: Formed from sodium perrhenate and used as catalysts.

Tetrathiorhenate: Formed from the reaction with polysulfide solutions.

科学研究应用

Sodium perrhenate has a wide range of applications in scientific research:

作用机制

Target of Action

Sodium perrhenate primarily targets the sodium-iodide symporter (NIS) . The NIS is a glycoprotein that mediates the active transport of iodide into thyroid follicular cells, which is a crucial step in the synthesis of thyroid hormones . It has also emerged as a potential target for radiotherapy of nonthyroid malignancies that express the endogenous or transfected symporter .

Mode of Action

Sodium perrhenate interacts with its target, the NIS, in a similar manner to iodide and pertechnetate . The NIS actively transports sodium perrhenate into cells, where it can exert its effects

Biochemical Pathways

It is known that sodium perrhenate can be used as a precursor of rhenium nitrides . These nitrides can serve as catalysts for ammonia synthesis and for hydro-denitrogenation , suggesting that sodium perrhenate may influence these biochemical pathways.

Pharmacokinetics

The pharmacokinetics of sodium perrhenate involve its uptake and biodistribution in vivo, mediated by the NIS . Biodistributions of iodide, pertechnetate, and perrhenate in live mice were found to be remarkably similar . The effective half-life of sodium perrhenate was approximately 12.5 hours in tumor, liver, and lungs . These properties impact the bioavailability of sodium perrhenate and its potential therapeutic applications.

Result of Action

The molecular and cellular effects of sodium perrhenate’s action are largely dependent on its role as a precursor to other rhenium compounds . For instance, it can be used to prepare rhenium nitrides, which can act as catalysts for certain biochemical reactions

Action Environment

The action, efficacy, and stability of sodium perrhenate can be influenced by various environmental factors. For instance, its solubility in water (> 1130 g/L at 25 °C) suggests that it can be readily distributed in aqueous environments . Furthermore, its reactions with other substances, such as sodium in ethanol to give nonahydridorhenate , can also affect its action and stability. More research is needed to fully understand how different environmental factors influence the action of sodium perrhenate.

生化分析

Biochemical Properties

Sodium perrhenate has been used as a precursor of rhenium nitrides, which can be used as catalysts for ammonia synthesis and for hydro-denitrogenation

Molecular Mechanism

It’s known that Sodium perrhenate can be prepared from rhenium metal with hydrogen peroxide in the presence of base

Temporal Effects in Laboratory Settings

The volatility of Sodium perrhenate has been studied using thermogravimetry, a technique that measures the change in mass of a sample as it is heated . This research can provide insights into the stability and degradation of Sodium perrhenate over time in laboratory settings.

Metabolic Pathways

Given its role as a precursor to other rhenium compounds , it’s likely that Sodium perrhenate is involved in the metabolic pathways of these compounds.

Transport and Distribution

Sodium perrhenate, like other perrhenates, is a substrate of the sodium-iodide symporter (NIS), suggesting that it may be transported and distributed within cells and tissues via this transporter .

Subcellular Localization

Given its role as a substrate of the sodium-iodide symporter (NIS), it’s possible that Sodium perrhenate may be localized to areas of the cell where this transporter is present .

相似化合物的比较

- Sodium Pertechnetate (NaTcO₄)

- Sodium Permanganate (NaMnO₄)

- Sodium Perchlorate (NaClO₄)

Sodium perrhenate’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields.

属性

IUPAC Name |

sodium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.4O.Re/q+1;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMISVFTVBOPTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

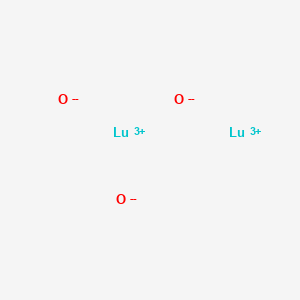

[O-][Re](=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaReO4, NaO4Re | |

| Record name | Sodium perrhenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perrhenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14333-24-5 (Parent) | |

| Record name | Sodium perrhenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Sodium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-33-8 | |

| Record name | Sodium perrhenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenate (ReO41-), sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium rhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERRHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE1T8NN47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of Sodium perrhenate in the medical field?

A1: Sodium perrhenate serves as the chemical form of Rhenium-188, a radioisotope obtained from the Tungsten-188/Rhenium-188 generator system. This system is widely used in developing radiopharmaceuticals for cancer treatment, particularly for pain management associated with bone metastases. []

Q2: How does Rhenium-188, derived from Sodium perrhenate, function as a therapeutic agent?

A2: Rhenium-188 (Re-188) decays by emitting high-energy beta particles, which have a maximum range of approximately 11 mm in tissue. This makes Re-188 suitable for treating small tumors or targeting micrometastases. []

Q3: Can you elaborate on the use of Rhenium-188 in pain palliation for bone metastases?

A3: Re-188-labeled agents like hydroxyethylidenediphosphonate (HEDP) target bone metastases. Clinical studies have shown Re-188-HEDP provides effective pain relief with minimal bone marrow suppression. []

Q4: Are there any other radiopharmaceuticals being developed using Rhenium-188?

A4: Yes, besides HEDP, Rhenium-188 is being investigated for its use with Dimercaptosuccinic acid (DMSA) for bone pain and with the somatostatin analogue RC-160 for targeting somatostatin-receptor-positive tumors. []

Q5: What makes the Tungsten-188/Rhenium-188 generator system particularly useful in clinical settings?

A5: This generator system offers a convenient and cost-effective way to obtain carrier-free Sodium perrhenate. Its extended shelf-life, potentially up to one year with proper handling, further enhances its practicality for routine radiopharmaceutical preparation. []

Q6: Is there a method to increase the concentration of Rhenium-188 saline solutions obtained from the generator?

A6: Yes, employing disposable tandem ion-exchange columns after elution effectively concentrates Rhenium-188 saline solutions to specific volumes exceeding 500 mCi/ml. []

Q7: Beyond cancer treatment, what other medical applications utilize Rhenium-188?

A7: Rhenium-188 shows promise in treating rheumatoid arthritis and synovitis. Research also explores its potential for palliative treatment of hepatocellular carcinoma. []

Q8: What is the molecular formula and weight of Sodium perrhenate?

A8: The molecular formula of Sodium perrhenate is NaReO4, and its molecular weight is 273.19 g/mol.

Q9: How can the structure of the perrhenate ion be characterized?

A9: Spectroscopic techniques, such as Raman and infrared spectroscopy, confirm the tetrahedral structure of the perrhenate ion (ReO4-) in dilute solutions. [, ]

Q10: Have there been any studies on the crystallization of Sodium perrhenate?

A10: Yes, research has explored the crystallization of Sodium perrhenate from solutions containing NaReO4, H2O, and C2H5OH at a temperature of 298 K. [, ]

Q11: Are there any known complexes of Sodium perrhenate with organic molecules?

A11: Yes, a complex of Sodium perrhenate with cis-syn-cis-Dicyclohexano-18-crown-6 has been structurally characterized. The study revealed that the crown ether does not form a perfect cavity for sodium, as indicated by the varying Na-O bond lengths. []

Q12: What is the role of Sodium perrhenate in the synthesis of N-Carboxy-α,β-didehydro-α-aminosäure-anhydriden?

A12: Sodium perrhenate acts as a catalyst in the reaction of α-Azidocarboxylic acids with phosgene, leading to the formation of N-Carboxy-α,β-didehydroamino acid anhydrides. This reaction is carried out in dimethoxyethane at 85°C and results in good yields. []

Q13: How does Sodium perrhenate behave at high temperatures?

A13: Studies using mass spectrometry have shown that heating Sodium perrhenate leads to its vaporization. The vapor phase consists of both monomeric (NaReO4) and dimeric ((NaReO4)2) molecules. []

Q14: Has the interaction of Sodium perrhenate with polymers been studied?

A14: Microcalorimetric titration studies have been conducted to investigate the interactions between Sodium perrhenate and a random copolymer of PEG and PPG (UCON-50) in aqueous solutions. Results indicated an entropy compensation effect, where changes in enthalpic interactions were balanced by entropy changes, maintaining a near-zero interaction free energy. []

Q15: Are there any studies on the separation of Sodium perrhenate using aqueous biphasic systems?

A15: Research suggests that aqueous polymer phases, particularly those formed with PEG and PPG, show a strong affinity for certain radionuclide ions like perrhenate. This property makes them potentially suitable for selective extraction of these ions during the pretreatment of radioactive waste. []

Q16: Can you elaborate on the use of SuperLig® 639 resin in relation to Sodium perrhenate?

A16: SuperLig® 639 resin is effective in removing perrhenate from simulated Hanford waste supernates. Studies identified sodium nitrate and sodium perrhenate ion pairs as the primary species adsorbing onto the resin. Potassium nitrate and potassium perrhenate also compete for sorption sites, but the resin selectively removes potassium salts over sodium salts. [, ]

Q17: What methods are used to quantify Sodium perrhenate in various matrices?

A17: Several analytical techniques can be used, including:

- Radiometry: Used to measure the radioactivity of Rhenium-188 derived from Sodium perrhenate, particularly for quality control in radiopharmaceutical production. [, ]

- Thin Layer Chromatography (TLC): This technique is employed to assess the radiochemical purity of Rhenium-188 solutions. []

- High Performance Liquid Chromatography (HPLC): Utilized to analyze the chemical composition of Rhenium-188 preparations and monitor the stability of radiolabeled compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)